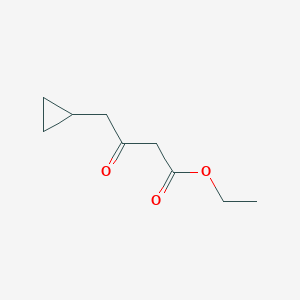

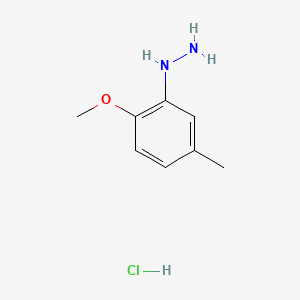

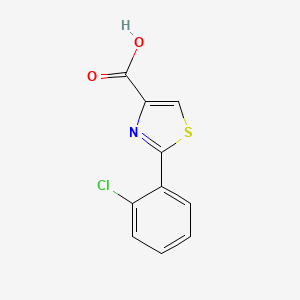

![molecular formula C12H8ClFO B1358018 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol CAS No. 22510-31-2](/img/structure/B1358018.png)

3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol

Overview

Description

The compound 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol is a biphenyl derivative with chlorine and fluorine substituents. It is structurally related to various compounds that have been synthesized and studied for their potential applications in materials science and pharmaceuticals. The presence of halogen atoms on the aromatic rings can significantly influence the physical and chemical properties of such compounds, making them of interest in various fields of research.

Synthesis Analysis

The synthesis of halogenated biphenyls typically involves the formation of carbon-carbon bonds between aromatic rings and the subsequent introduction of halogen atoms. For example, the synthesis of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves the reaction of 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of a base . Although the exact synthesis of 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol is not detailed in the provided papers, similar synthetic strategies could be employed, such as cross-coupling reactions followed by selective halogenation.

Molecular Structure Analysis

The molecular structure of halogenated biphenyls is characterized by the planarity of the aromatic rings and the angles between them. The presence of halogen atoms can influence the electronic distribution within the molecule, as seen in the case of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, where electron density transfers from the chlorophenyl ring to the fluorophenyl ring . Single-crystal X-ray diffraction studies provide detailed information on the geometrical parameters of such compounds, which can be compared with computational methods like DFT to understand their stability and electronic properties .

Chemical Reactions Analysis

Halogenated biphenyls can participate in various chemical reactions due to the reactivity of the halogen atoms. For instance, 3-chloro-4-fluorothiophene-1,1-dioxide, a related compound, has been shown to be a useful diene in Diels-Alder reactions with different dienophiles, leading to the formation of various substituted aromatic or cyclic chlorofluorodienes . The reactivity of such compounds can be exploited in the synthesis of complex molecules, including pharmaceuticals and materials for electronic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated biphenyls are influenced by the nature and position of the substituents. For example, lateral fluoro substitution on terphenyls can optimize nematic properties for liquid crystal applications, affecting properties like dielectric anisotropy and birefringence . The introduction of halogen atoms can also affect melting points, solubility, and stability, which are crucial for the practical applications of these compounds .

Scientific Research Applications

Organic Synthesis

Biphenyl compounds, including “3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-ol”, are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Biological and Medicinal Applications

Biphenyl derivatives have a wide range of biological and medicinal applications. They are used in many pharmaceutically active ingredients such as antibiotics, anti-inflammatory, antihypertensive, anticancer, antihistaminic, and infertility treatments . They are also present in numerous natural products as well as in biologically active agrochemicals .

Industrial Applications

Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Fluorescent Layers in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current. This layer of organic semiconductor is situated between two electrodes .

Building Blocks for Basic Liquid Crystals

Biphenyl derivatives are significant intermediates in organic chemistry and are used as building blocks for basic liquid crystals . Liquid crystals (LCs) are a state of matter that has properties between those of conventional liquids and those of solid crystals. They are used in a variety of applications, including LCD screens .

Anti-Inflammatory and Antibacterial Applications

Biphenyl derivatives are broadly used in medicine as anti-inflammatory and antibacterial agents . For example, 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, which is a trademark drug (adapalene), is a third-generation topical retinoid primarily used for treating acne vulgaris .

Axial Chirality in Biaryl Compounds

Biphenyl derivatives, including “3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-ol”, can exhibit axial chirality. This is a type of stereochemistry where the spatial arrangement of certain atoms or groups in a molecule can exist in two non-superimposable mirror image forms . This property is important in many chemical reactions and biological processes .

Electrophilic Substitution Reactions

Biphenyls, including “3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-ol”, undergo various electrophilic substitution reactions similar to benzene . These reactions are fundamental in organic chemistry and are used to synthesize a wide range of compounds .

Synthesis of Flurbiprofen

Biphenyl derivatives are used in the synthesis of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) . The synthesis involves the use of 2-fluoro-4-bromobiphenyl, which is a versatile and functional intermediate .

Safety And Hazards

This involves the study of the potential risks associated with the compound, including toxicity, flammability, and environmental impact.

Future Directions

This involves speculation on potential future applications and research directions for the compound.

properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHMKTVYWHTJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617115 | |

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloro-4-fluorophenyl)phenol | |

CAS RN |

22510-31-2 | |

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

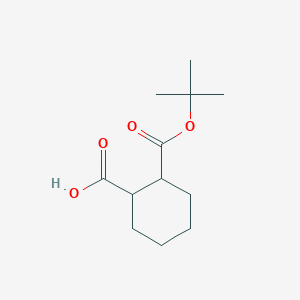

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)

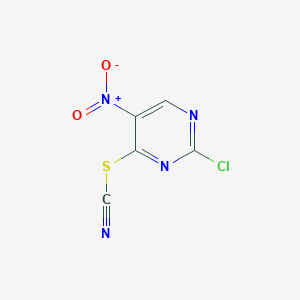

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)

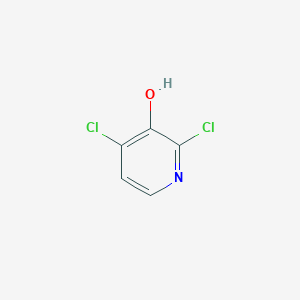

![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)

![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)